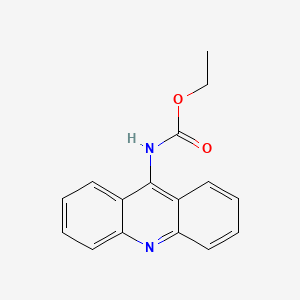

Ethyl acridin-9-ylcarbamate

CAS No.: 26687-09-2

Cat. No.: VC17309508

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26687-09-2 |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | ethyl N-acridin-9-ylcarbamate |

| Standard InChI | InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19) |

| Standard InChI Key | WZCWORVFRBDQDX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl acridin-9-ylcarbamate (CHNO) features a tricyclic acridine aromatic system (CHN) fused to an ethylcarbamate group (-O-C(=O)-N(CHCH)) at the 9-position (Figure 1) . The hydrochloride salt form (CHClNO) has a molecular weight of 330.8 g/mol and a monoisotopic mass of 330.1135 Da . Key physicochemical properties include:

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 49.8 Ų |

The planar acridine core enables DNA intercalation, while the carbamate side chain enhances solubility and modulates pharmacokinetics .

Synthetic Pathways

Ethyl acridin-9-ylcarbamate is synthesized via nucleophilic substitution of 9-chloroacridine with ethyl carbamate under basic conditions. Alternative routes involve:

-

Condensation Reactions: Reacting acridin-9-amine with ethyl chloroformate in the presence of triethylamine .

-

Multi-step Functionalization: Introducing the carbamate group through intermediate formation of acridin-9-yl ethanol, followed by carbamoylation .

Purification typically employs column chromatography, with yields ranging from 60–75% depending on the method .

Pharmacological Activity and Mechanisms

Anti-Cancer Efficacy

Ethyl acridin-9-ylcarbamate demonstrates broad-spectrum cytotoxicity, with IC values in the micromolar range against leukemia, breast, and colon cancer models :

Table 2: Cytotoxicity Profiles (Selected Cell Lines)

| Cell Line | IC (μM) |

|---|---|

| HL-60 (Leukemia) | 1.2 |

| MCF-7 (Breast Cancer) | 2.8 |

| HCT-116 (Colon Cancer) | 3.5 |

Mechanistically, it induces:

-

DNA Intercalation: Disrupts DNA replication by inserting the acridine ring between base pairs .

-

Topoisomerase II Inhibition: Stabilizes topoisomerase-DNA cleavage complexes, causing double-strand breaks .

-

Oxidative Stress: Generates reactive oxygen species (ROS), leading to mitochondrial membrane depolarization .

In Vivo Anti-Tumor Activity

Molecular Interactions and Structural Optimization

DNA Binding Studies

Fluorescence quenching assays indicate strong binding to duplex DNA (K = 1.8 × 10 M), with preference for AT-rich sequences . Circular dichroism spectroscopy confirms conformational changes in DNA upon intercalation, including transition from B-form to a distorted structure .

Structure-Activity Relationships (SAR)

Key modifications enhancing activity include:

-

Nitro Substituents: Improve DNA affinity (e.g., 9-nitro derivatives show 3-fold lower IC vs. parent compound) .

-

Platinum Conjugates: Acridine-carboxamide-Pt(II) complexes exhibit dual DNA alkylation and intercalation, overcoming drug resistance .

Applications and Future Directions

Targeted Radionuclide Therapy

Iodinated derivatives (e.g., I-labeled analogs) demonstrate enhanced nuclear localization, enabling precision radiotherapy for solid tumors .

Combination Therapies

Synergistic effects observed with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume